2-Fluoro-6-phenoxyphenylboronic acid
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Overview
Description
2-Fluoro-6-phenoxyphenylboronic acid is a useful research compound. Its molecular formula is C12H10BFO3 and its molecular weight is 232.02 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antifungal Activity
2-Formylphenylboronic acid and its isomers, including fluoro-2-formylphenylboronic acids, have demonstrated significant antifungal activity against strains like Aspergillus, Fusarium, Penicillium, and Candida. The position of the fluorine substituent plays a crucial role in this activity. For example, 4-fluoro-2-formylphenylboronic acid, an analogue of the antifungal drug Tavaborole, has shown potent antifungal properties (Borys et al., 2019).
Antiproliferative Potential in Cancer Research
Simple phenylboronic acid and benzoxaborole derivatives, such as 2-Fluoro-6-formylphenylboronic acid, have shown significant antiproliferative activity in cancer cell lines. These compounds, including fluoro-substituted variants, can induce cell cycle arrest and apoptosis, making them promising candidates for experimental oncology (Psurski et al., 2018).
Application in Synthesis
2-Fluoro-6-phenoxyphenylboronic acid derivatives have been used in various syntheses. For instance, 2-Fluoro-4-bromobiphenyl, a compound useful in the manufacture of non-steroidal anti-inflammatory drugs like flurbiprofen, has been synthesized using phenylboronic acid derivatives (Qiu et al., 2009).
Protein Fluorescence Labeling
Phenylboronic acids, including variants like 2-fluorophenylboronic acid, form stable complexes with amino phenolic compounds. These complexes can enhance the fluorescence of ligands and are used for non-covalent protein labeling in biochemical studies (Martínez-Aguirre et al., 2021).
Detection and Imaging of Hydrogen Peroxide
A 2-fluorophenylboronic acid-based probe has been developed for the detection and imaging of hydrogen peroxide (H2O2) in medical and biochemical research. The probe reacts with H2O2 to produce 2-fluorophenol, allowing for imaging through significant chemical-shift changes in MRI (Nonaka et al., 2015).
Adsorption Mechanism Studies
Fluoro and formyl analogues of phenylboronic acids, including 2-fluorophenylboronic acid, have been studied for their adsorption mechanisms. These studies provide insights into the effects of substituents on the geometry of isomers and their interactions with surfaces, which is crucial in materials science and nanotechnology (Piergies et al., 2013).
Glucose Sensing Technologies
2-Fluorophenylboronic acid derivatives have been employed in the development of sensitive and selective glucose sensors. These sensors operate via modulation of fluorescent signals and are important in medical diagnostics and research (Huang et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
(2-fluoro-6-phenoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO3/c14-10-7-4-8-11(12(10)13(15)16)17-9-5-2-1-3-6-9/h1-8,15-16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDIBTAEVRXEAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1F)OC2=CC=CC=C2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438246 |
Source
|
Record name | 2-FLUORO-6-PHENOXYPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1056372-58-7 |
Source
|
Record name | 2-FLUORO-6-PHENOXYPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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